molecular formula C13H15Cl2N3O2 B1467620 1-(3,4-dichlorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole CAS No. 1461706-25-1

1-(3,4-dichlorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole

Cat. No.: B1467620
CAS No.: 1461706-25-1
M. Wt: 316.18 g/mol
InChI Key: HCDQLMOBVPLCOE-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 3,4-dichlorophenyl group and a diethoxymethyl group attached to the triazole ring

Preparation Methods

The synthesis of 1-(3,4-dichlorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorophenyl hydrazine and diethoxymethyl acetylene.

    Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the starting materials undergo a cycloaddition reaction to form the triazole ring. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-(3,4-dichlorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxymethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3,4-dichlorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of antifungal and antimicrobial drugs.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(3,4-dichlorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:

    1-(3,4-dichlorophenyl)-1H-1,2,3-triazole: This compound lacks the diethoxymethyl group, which may affect its reactivity and applications.

    1-(3,4-dichlorophenyl)-4-methyl-1H-1,2,3-triazole: The presence of a methyl group instead of a diethoxymethyl group can lead to differences in chemical properties and biological activity.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-4-(diethoxymethyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2N3O2/c1-3-19-13(20-4-2)12-8-18(17-16-12)9-5-6-10(14)11(15)7-9/h5-8,13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDQLMOBVPLCOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CN(N=N1)C2=CC(=C(C=C2)Cl)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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